“4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is a compound that can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .
The synthesis of new spinaceamine derivatives, which include “4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, has been developed by the Suzuki reaction . Another method involves the Pictet-Spengler reaction on Nim-substituted histidines .
The molecular formula of “4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is C12H13N3 . The InChI code is 1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15) . The canonical SMILES is C1CNC(C2=C1NC=N2)C3=CC=CC=C3 .
The ABTS radical-scavenging activity of the obtained compounds depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .
The molecular weight of “4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is 199.25 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 199.110947427 g/mol .
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is classified as an imidazopyridine derivative and is structurally related to various biologically active molecules.
The compound can be synthesized through various chemical reactions and has been referenced in scientific literature for its potential as a Janus kinase inhibitor, which has implications in treating inflammatory diseases and other conditions . It is available from several chemical suppliers for research purposes .
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine falls under the category of heterocyclic compounds, specifically imidazoles and pyridines. Its structure comprises a fused bicyclic system that includes both imidazole and pyridine rings.
The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The molecular formula of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is . The compound features a tetrahydro structure indicating the presence of four hydrogenated carbon atoms within the imidazole ring.
Data:
C1=CC2=C(N1)C(=C(C=N2)C=C)N(C)C(C)C
YTMRUHCABAYSER-UHFFFAOYSA-N
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can participate in various chemical reactions typical for nitrogen-containing heterocycles.
Technical Details:
The mechanism of action for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine primarily involves its role as a Janus kinase inhibitor. By inhibiting Janus kinases, this compound can modulate signaling pathways involved in inflammation and immune responses.
Data:
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is primarily utilized in research focusing on:
This compound's unique structural features and biological activity make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
Multicomponent reactions (MCRs) have revolutionized the synthesis of the 4-phenyltetrahydroimidazo[4,5-c]pyridine scaffold by enabling single-pot formation of multiple bonds with exceptional atom economy. These convergent strategies allow simultaneous incorporation of three or more reactants into the final heterocyclic structure without isolating intermediates, significantly reducing synthetic steps and purification requirements. Among various MCR approaches, the T3P® (propylphosphonic anhydride)-mediated condensation has emerged as a particularly efficient method. This approach couples substituted 3,4-diaminopyridines with carboxylic acids under microwave irradiation, yielding functionalized imidazo[4,5-c]pyridines in approximately 85% yield within remarkably short reaction times (15-20 minutes) [6]. The microwave acceleration not only enhances reaction efficiency but also suppresses side product formation, making this methodology highly attractive for rapid library generation.
The Groebke-Blackburn-Bienaymé reaction represents another powerful three-component approach, combining aminopyridines, aldehydes, and isocyanides to construct the imidazo[4,5-c]pyridine core with inherent diversity. This reaction proceeds through an imino-imidazolium intermediate that undergoes nucleophilic addition by the isocyanide component, followed by cyclization. Recent modifications have employed polystyrene-supported catalysts in aqueous media, aligning with green chemistry principles while maintaining excellent yields (>78%) and simplifying product isolation . The versatility of MCRs is further demonstrated by their compatibility with diverse electron-donating and electron-withdrawing substituents on both the phenyl ring and heterocyclic components, enabling systematic structure-activity relationship studies.
Table 1: Comparative Analysis of MCR Approaches for Scaffold Assembly
Reaction Type | Key Components | Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|---|
T3P®-Mediated Condensation | 3,4-Diaminopyridine + Carboxylic Acid | DBU, MW, 120°C | 80-92% | 15-20 min | Rapid, high-yielding, minimal purification |
Groebke-Blackburn-Bienaymé | Aminopyridine + Aldehyde + Isocyanide | H2O, rt-80°C | 75-89% | 2-4 hr | High atom economy, inherent diversity |
Van Leusen Imidazole Synthesis | Aminopyridine + TosMIC + Aldehyde | K2CO3, MeOH, reflux | 65-82% | 6-8 hr | Commercial availability of reagents |
The Pictet-Spengler cyclization remains the most reliable and widely employed method for constructing the saturated 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core, particularly for introducing the critical 4-phenyl substituent. This reaction involves the acid-catalyzed condensation of histamine hydrochloride with benzaldehyde derivatives, followed by ring closure to form the bicyclic system. The reaction proceeds through an iminium ion intermediate that undergoes intramolecular electrophilic substitution, with the electron-rich imidazole ring acting as the nucleophile [2] [9]. Stereochemical control presents a significant challenge in this transformation, as the reaction typically produces a racemic mixture at the C4 position unless chiral catalysts or auxiliaries are employed. Recent advances have demonstrated that binaphthol-derived phosphoric acids can induce moderate enantioselectivity (up to 74% ee) in model systems, though application to pharmaceutically relevant derivatives remains challenging [10].
Microwave-assisted Pictet-Spengler protocols have dramatically improved reaction efficiency, reducing cyclization times from traditional 12-24 hour reflux conditions to 30-45 minutes at 150°C with comparable or superior yields (typically 75-88%) [6]. This acceleration is particularly valuable for electron-deficient benzaldehydes, which previously required extended reaction times. The choice of acid catalyst significantly influences both reaction rate and product distribution. Trifluoroacetic acid (TFA) provides excellent reactivity for simple phenyl derivatives, while para-substituted electron-donating groups benefit from milder catalysts like pyridinium p-toluenesulfonate (PPTS) to minimize byproduct formation. For sensitive substrates, Lewis acids such as ytterbium triflate have shown promising results at lower temperatures (80-100°C).
Figure 1: Mechanism of Pictet-Spengler Cyclization for Core Formation
1. Imine Formation: Histamine + Benzaldehyde → Schiff Base (Reversible)2. Protonation: Schiff Base + H⁺ → Iminium Ion3. Electrophilic Substitution: Iminium Ion + Imidazole Ring → Spiro Intermediate4. Rearomatization: Spiro Intermediate → 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Regioselective functionalization of the tetrahydroimidazopyridine core presents unique challenges due to the presence of multiple nitrogen atoms with differing nucleophilicities. The N1 position (imidazole nitrogen) exhibits the highest acidity (pKa ~14), followed by the N3 pyridine nitrogen, while the N5 secondary amine demonstrates the strongest nucleophilic character. This gradient enables sequential functionalization through pH control and protecting group strategies. N5-Alkylation typically employs alkyl halides or benzyl bromides in polar aprotic solvents (DMF, acetonitrile) with inorganic bases (K₂CO₃, Cs₂CO₃) at 60-80°C, achieving >90% regioselectivity for the exocyclic nitrogen [9] [10]. For more demanding transformations, copper-catalyzed Ullmann-type couplings enable N-arylation with aryl iodides, albeit with moderate yields (45-65%).
C4 functionalization requires alternative strategies due to the quaternary carbon's limited reactivity. Directed ortho-lithiation using n-butyllithium at -78°C generates a stabilized carbanion adjacent to nitrogen, which can be quenched with electrophiles such as DMF (yielding aldehydes), CO₂ (carboxylic acids), or alkyl halides. This approach provides versatile entry to C4-ester, carboxamide, and hydroxymethyl derivatives essential for pharmacological optimization. Acylation at N5 offers another valuable derivatization route, with benzoyl chlorides providing optimal chain length for biological activity. Structural confirmation of regiochemistry relies heavily on advanced 2D-NMR techniques, particularly HMBC correlations that distinguish N5- from N1-alkylation through characteristic three-bond couplings to adjacent carbons [9].
Table 2: Influence of Substituents on Biological Activity
Position | Substituent Type | Representative Group | Antimicrobial MIC (μg/mL) | Notes on Physicochemical Properties |
---|---|---|---|---|
N5 | Benzyl | 4-Cl-C₆H₄CH₂- | 4-8 (S. aureus) | Enhanced lipophilicity (logP +1.2) |
N5 | Acyl | C₆H₅C(O)- | 8-16 (E. coli) | Reduced basicity (pKa ~6.5) |
N5 | Alkyl Sulfonyl | CH₃SO₂- | >64 | Decreased cell permeability |
C4 | Ester | CO₂CH₃ | 32-64 | Hydrolytic susceptibility |
C4 | Carboxamide | CONHCH₃ | 16-32 | Improved aqueous solubility |
Transitioning from milligram-scale laboratory synthesis to kilogram production of 4-phenyltetrahydroimidazopyridines necessitates careful optimization of solvent systems and catalytic processes to ensure economic viability, environmental sustainability, and consistent product quality. Traditional organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) present significant challenges in large-scale applications due to toxicity concerns, stringent residue limits in pharmaceutical products, and high disposal costs. Green solvent alternatives have been systematically evaluated, revealing that cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) provide excellent solubility for both Pictet-Spengler precursors and cyclized products while offering superior environmental profiles and easier recycling through distillation . For aqueous-workup steps, ethanol-water mixtures (4:1 v/v) enable efficient extraction with minimal organic waste generation.
Catalytic innovations focus on enhancing efficiency while facilitating catalyst recovery. Polymer-immobilized protic acids, particularly polystyrene-supported sulfonic acids (e.g., Amberlyst® 15), effectively catalyze Pictet-Spengler cyclizations at 85-90°C with the dual advantage of simple filtration recovery (>95% catalyst retention) and consistent activity over 8-10 reaction cycles [9]. For MCR approaches, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has emerged as the optimal organic base when paired with T3P® in ethyl acetate, suppressing racemization at C4 while accelerating amide bond formation. Continuous flow chemistry represents the frontier of process intensification, with packed-bed reactors incorporating acidic resins enabling Pictet-Spengler cyclizations with residence times under 15 minutes and space-time yields exceeding batch processes by 3-fold. These systems integrate in-line liquid-liquid separation and solvent exchange modules, dramatically reducing manual handling in multistep sequences [8].
Table 3: Optimized Parameters for Scale-Up Production
Parameter | Laboratory Scale | Pilot Scale (kg) | Key Improvements |
---|---|---|---|
Solvent System | DMF/DCM | 2-MeTHF/H₂O | Reduced toxicity, easier recycling |
Catalyst Loading | 1.0 eq TFA | 15 wt% Amberlyst® 15 | Recyclable, minimal metal leaching |
Reaction Concentration | 0.2 M | 0.8 M | Higher throughput, reduced solvent volume |
Temperature Control | Oil Bath, ±5°C | Jacketed Reactor, ±0.5°C | Improved consistency, reduced byproducts |
Workup | Manual Extraction | Continuous Liquid-Liquid Centrifugation | Faster processing, higher recovery yield |
Drying | Static Tray Oven | Fluid Bed Drier | Moisture control <0.1%, shorter processing time |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: